molecular formula C15H16N2O3S B3007943 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide CAS No. 2097940-11-7

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide

Cat. No. B3007943
CAS RN: 2097940-11-7
M. Wt: 304.36
InChI Key: CVGQMFMVVTUXGX-WEVVVXLNSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide” is not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving “N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide” are not documented in the current literature. The reactions of a compound can be influenced by factors such as temperature, pressure, and the presence of other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. The properties of “N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide” are not documented in the current literature .

Scientific Research Applications

  • Antibacterial Applications : One study discussed the synthesis of broad antibacterial agents, including derivatives of quinolines like N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide. This compound has been suggested for use in systemic infections due to its pharmacokinetic profiles (Goueffon, Montay, Roquet, & Pesson, 1981).

  • Radiopharmaceutical Development : Another study explored the synthesis of radiolabeled quinoline derivatives for potential use in medical imaging. This includes compounds structurally related to N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide, highlighting its significance in the development of diagnostic tools (Rahman, Kihlberg, & Långström, 2002).

  • Structural and Supramolecular Chemistry : Research on nimesulidetriazole derivatives, which are structurally similar to the compound , emphasized the significance of such compounds in understanding intermolecular interactions and supramolecular assembly. This provides insights into their potential applications in material science and pharmaceutical development (Dey et al., 2015).

  • Pharmacology and Drug Development : Studies have focused on the synthesis and evaluation of quinoline derivatives for various pharmacological applications, suggesting the relevance of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide in the development of new therapeutic agents. This includes research on the inhibition of human recombinant enzymes, indicating potential use in targeted therapies (Lord, Mahon, Lloyd, & Threadgill, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular or biochemical level. Unfortunately, the mechanism of action for “N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide” is not documented in the current literature .

Safety and Hazards

Safety and hazard information for a compound typically includes its toxicity, flammability, and environmental impact. Unfortunately, specific safety and hazard information for “N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide” is not available in the current literature .

properties

IUPAC Name

2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-10-13(12-6-3-4-7-14(12)17-11)15(18)16-8-5-9-21(2,19)20/h3-7,9-10H,8H2,1-2H3,(H,16,18)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGQMFMVVTUXGX-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide

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